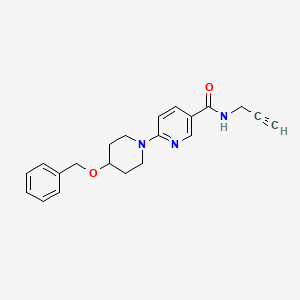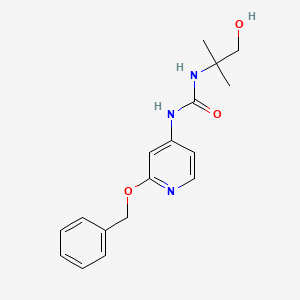
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea is an organic compound that features a urea functional group Compounds with urea groups are known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea typically involves the following steps:
Formation of the Hydroxyalkyl Intermediate: The initial step might involve the reaction of an appropriate alcohol with a methylating agent to form the hydroxyalkyl intermediate.
Coupling with Pyridine Derivative: The hydroxyalkyl intermediate is then coupled with a pyridine derivative, possibly through a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a similar reagent to form the urea group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenylmethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions for substitution reactions might involve acids, bases, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an amine.
Scientific Research Applications
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with urea groups can interact with proteins, enzymes, or receptors, potentially inhibiting or activating their functions. The hydroxy and phenylmethoxy groups might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-methoxypyridin-4-yl)urea: Similar structure but with a methoxy group instead of a phenylmethoxy group.
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylpyridin-4-yl)urea: Similar structure but without the methoxy group.
Uniqueness
1-(1-Hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea’s uniqueness lies in its combination of functional groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-(2-phenylmethoxypyridin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,12-21)20-16(22)19-14-8-9-18-15(10-14)23-11-13-6-4-3-5-7-13/h3-10,21H,11-12H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSYLMRNPVXSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)NC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B6721502.png)
![1-(3-Fluorophenyl)-3-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]urea](/img/structure/B6721517.png)
![1-methyl-2-oxo-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyridine-4-carboxamide](/img/structure/B6721522.png)
![4-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6721523.png)
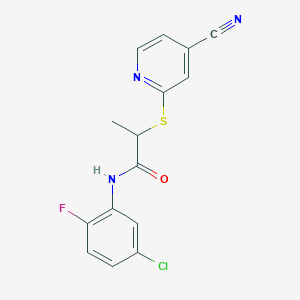
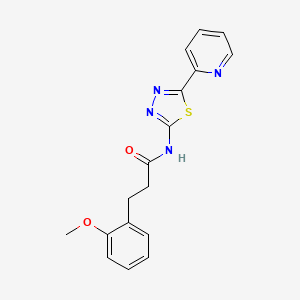
![2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide](/img/structure/B6721540.png)
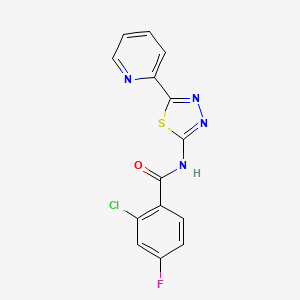
![4-(hydroxymethyl)-N-[3-[(5-methylpyridin-2-yl)amino]propyl]piperidine-1-carboxamide](/img/structure/B6721549.png)
![1-[1-(2,5-Dimethoxyphenyl)ethyl]-3-pyridin-2-ylurea](/img/structure/B6721554.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide](/img/structure/B6721555.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6721567.png)
![1-[4-(4-Chloropyridine-2-carbonyl)piperazin-1-yl]-2-cyclohexylethanone](/img/structure/B6721570.png)
